

Spectroscopic Data of 4-Hydroxy-2-pyrrolidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxy-2-pyrrolidone**

Cat. No.: **B119327**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral molecule **4-Hydroxy-2-pyrrolidone**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of such compounds.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **4-Hydroxy-2-pyrrolidone**. These values are compiled from typical spectral data and may vary slightly based on experimental conditions.

Table 1: ^1H NMR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6	br s	-	NH
~4.3-4.4	m	-	H-4
~3.4-3.5	m	-	H-5a
~3.1-3.2	m	-	H-5b
~2.5	dd	J = 17.0, 6.0	H-3a
~2.1	dd	J = 17.0, 2.0	H-3b
~5.0	d	J = 4.0	OH

Solvent: DMSO-d₆. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

Chemical Shift (δ) ppm	Assignment
~175.0	C-2 (C=O)
~67.0	C-4 (CH-OH)
~55.0	C-5 (CH ₂)
~40.0	C-3 (CH ₂)

Solvent: DMSO-d₆.

Table 3: IR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~3200	Strong, Broad	N-H stretch
~2920, ~2850	Medium	C-H stretch
~1680	Strong	C=O stretch (amide)
~1420	Medium	C-H bend
~1280	Medium	C-N stretch
~1060	Strong	C-O stretch

Sample Preparation: Attenuated Total Reflectance (ATR).

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **4-Hydroxy-2-pyrrolidone**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Approximately 10-20 mg of **4-Hydroxy-2-pyrrolidone** was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was transferred to a 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 (dependent on sample concentration).
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: ~3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: ~1-2 seconds.
- Spectral Width: -10 to 200 ppm.
- Temperature: 298 K.

Data Processing:

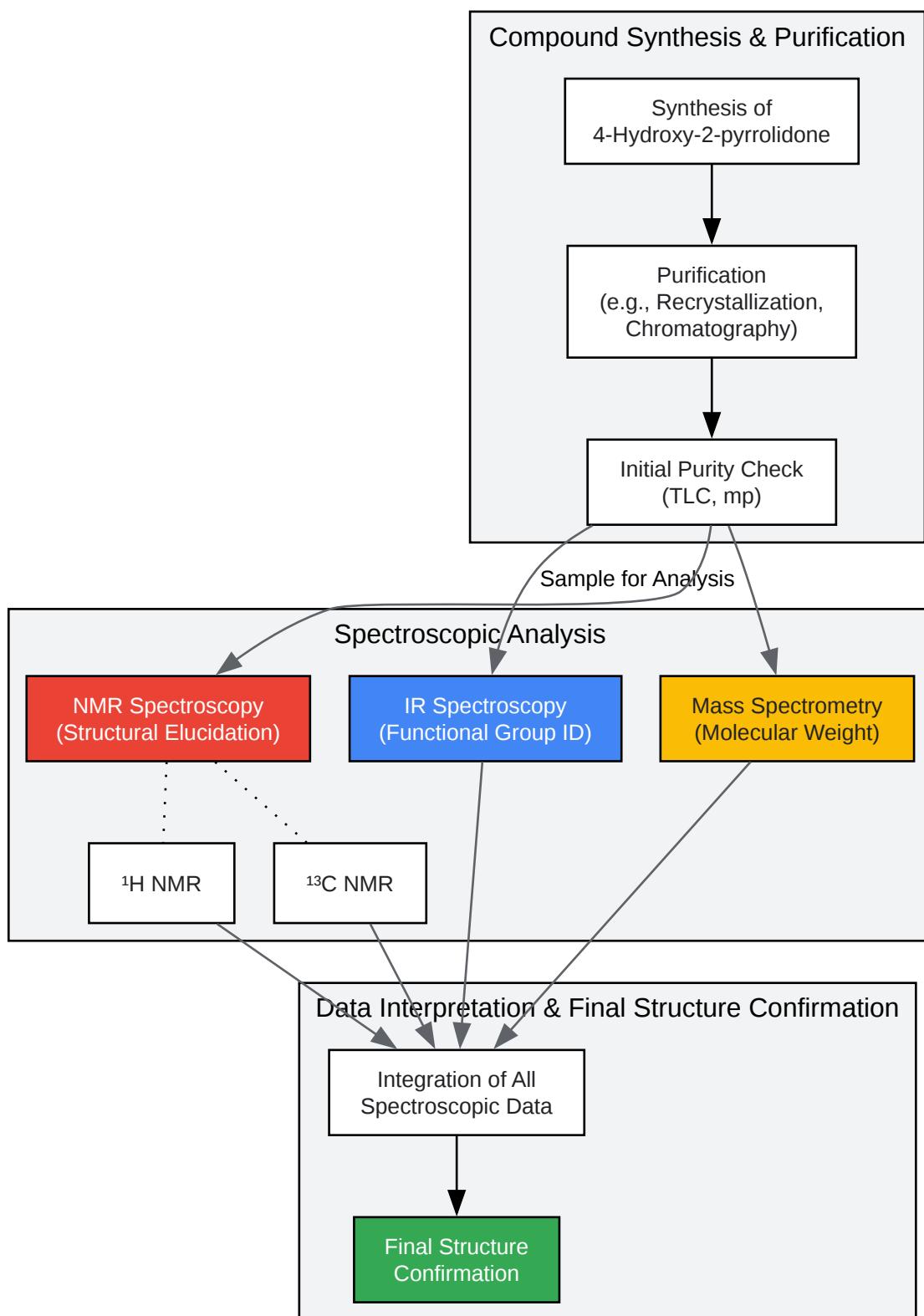
- The acquired Free Induction Decays (FIDs) were Fourier transformed.
- Phase and baseline corrections were applied.
- Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Hydroxy-2-pyrrolidone**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Data Acquisition:


- A background spectrum of the clean, empty ATR crystal was recorded.
- A small amount of solid **4-Hydroxy-2-pyrrolidone** was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal.
- The sample spectrum was recorded over the range of 4000-400 cm^{-1} .
- Typically, 32 scans were co-added at a resolution of 4 cm^{-1} .

Data Processing:

- The background spectrum was automatically subtracted from the sample spectrum.
- The resulting spectrum was displayed in terms of transmittance or absorbance.
- Peak positions were identified and assigned to corresponding functional group vibrations.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound such as **4-Hydroxy-2-pyrrolidone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Data of 4-Hydroxy-2-pyrrolidone: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119327#spectroscopic-data-of-4-hydroxy-2-pyrrolidone-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com